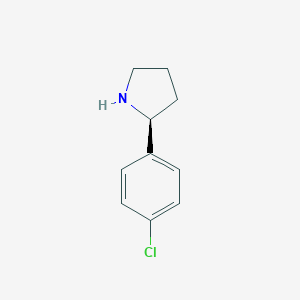

(S)-2-(4-Chlorophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHHGGKKRPPWSU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426554 | |

| Record name | (S)-2-(4-chlorophenyl) pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217651-75-6 | |

| Record name | (S)-2-(4-chlorophenyl) pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (S)-2-(4-Chlorophenyl)pyrrolidine (CAS 1217651-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities. While specific research on this compound is limited in publicly accessible literature, this guide synthesizes available data on its chemical properties and draws inferences from related compounds to highlight its potential areas of interest for research and drug development. The primary focus of related compounds appears to be in the fields of anti-infectives and neurology.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its fundamental properties are summarized in the table below. This data is compiled from various chemical suppliers and public databases.

| Property | Value | Source(s) |

| CAS Number | 1217651-75-6 | N/A |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 269 °C | [2] |

| Density | 1.129 g/cm³ | [2] |

| Flash Point | 117 °C | [2] |

| Purity | ≥98.0% | [2] |

| IUPAC Name | (2S)-2-(4-chlorophenyl)pyrrolidine | [3] |

| SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl | [3] |

| InChIKey | CIHHGGKKRPPWSU-UHFFFAOYSA-N | [3] |

Synthesis and Analytical Characterization

Publicly available analytical data such as ¹H-NMR, ¹³C-NMR, HPLC, or mass spectrometry for this compound is limited. The PubChem database does contain a GC-MS entry for the racemic mixture, 2-(4-Chlorophenyl)pyrrolidine.[3]

Potential Biological Activity and Therapeutic Areas

While no specific biological data for this compound has been found, the broader class of chlorophenyl-pyrrolidine derivatives has been investigated for several therapeutic applications.

Anti-infective Properties

A recent review highlighted that pyrrolidine derivatives containing a 4-chlorophenyl group have demonstrated notable biological activities.[5] Specifically, certain compounds within this class have shown:

-

Antituberculosis Activity: One derivative exhibited better antituberculosis activity than the reference drug ethambutol.[5]

-

Antibacterial Activity: A series of 1,2,4-oxadiazole pyrrolidine derivatives featuring a 4-chlorophenyl substituent were found to inhibit E. coli DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[5] This suggests a potential mechanism of action for antibacterial effects.

The general workflow for screening antibacterial activity is depicted below.

Caption: General workflow for antibacterial screening.

Central Nervous System Activity

Research on a positional isomer, 3-(p-chlorophenyl)pyrrolidine, offers insights into potential neurological effects. This compound was found to be a prodrug that is metabolized into pharmacologically active molecules.[6]

-

Metabolism: In rat liver homogenates, the primary metabolites are lactams. In brain homogenates, the compound is converted to amino acid metabolites, including 4-amino-3-(p-chlorophenyl)butanoic acid (a structural analog of baclofen, a GABA receptor agonist).[6]

-

GABAergic Activity: The administration of 3-(p-chlorophenyl)pyrrolidine led to detectable brain levels of these GABAergic metabolites and showed activity in a model of GABA-inhibited convulsions.[6]

This suggests that this compound could potentially be investigated as a prodrug targeting the central nervous system.

The metabolic pathway for the related 3-(p-chlorophenyl)pyrrolidine is illustrated below.

Caption: Metabolic pathways of 3-(p-chlorophenyl)pyrrolidine.

Safety Information

Safety data for this compound is primarily available from chemical suppliers. The compound is classified with the following hazard statements:

Standard precautionary statements for handling this chemical include wearing protective gloves, eye protection, and ensuring adequate ventilation.[2][3]

Conclusion and Future Directions

This compound is a readily available chiral building block. While direct biological studies on this specific compound are lacking in the public domain, the broader family of chlorophenyl-pyrrolidine derivatives shows promise, particularly in the development of novel anti-infective and CNS-acting agents.

Future research should focus on:

-

Developing and publishing a robust, stereoselective synthesis for this compound.

-

Conducting broad biological screening to identify its primary pharmacological activities.

-

Investigating its metabolic profile to determine if it acts as a prodrug, similar to its 3-chlorophenyl isomer.

-

Elucidating the mechanism of action for any identified biological activities.

This foundational work is necessary to unlock the full potential of this compound in drug discovery and development.

References

- 1. This compound | 1217651-75-6 [chemicalbook.com]

- 2. (2S)-2-(4-Chlorophenyl)pyrrolidine CAS 1217651-75-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA3180417A1 - Synthesis of (2s,5r)-5-(2-chlorophenyl)-1-(2'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-(4-Chlorophenyl)pyrrolidine in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative that serves as a precursor to a highly effective class of organocatalysts, specifically the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts. These catalysts have emerged as powerful tools in asymmetric synthesis, enabling the enantioselective formation of complex molecules under mild conditions. This technical guide provides an in-depth exploration of the core mechanism of action of catalysts derived from this compound, focusing on the fundamental principles that govern their reactivity and stereoselectivity. The content herein is curated for an audience of researchers, scientists, and drug development professionals who are engaged in the design and execution of stereoselective transformations.

Core Catalytic Principles: Enamine and Iminium Ion Catalysis

The catalytic utility of this compound derivatives, most notably its O-trimethylsilyl ether, stems from its ability to reversibly form covalent intermediates with carbonyl compounds, thereby activating them for a variety of asymmetric transformations. This activation occurs through two primary, well-established catalytic cycles: enamine catalysis and iminium ion catalysis .

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reactions with various electrophiles. The chiral environment provided by the catalyst, particularly the bulky aryl substituent, effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction. This mode of activation is central to reactions such as asymmetric α-functionalization of aldehydes and ketones.

Iminium Ion Catalysis

Conversely, in reactions involving α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion intermediate. This activation pathway lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. The stereoselectivity is again dictated by the steric hindrance of the catalyst's aryl group, which blocks one of the enantiotopic faces of the iminium ion from the incoming nucleophile. This mechanism is operative in a wide range of conjugate addition reactions, including Michael additions and Diels-Alder reactions.[1]

The Role of the 4-Chlorophenyl Substituent

The presence of a 4-chlorophenyl group on the pyrrolidine scaffold introduces specific electronic and steric effects that modulate the catalyst's performance compared to its unsubstituted or otherwise substituted analogues.

-

Electronic Effect: The chlorine atom is an electron-withdrawing group, which influences the electronic properties of the catalyst. This inductive effect can impact the pKa of the pyrrolidine nitrogen and the stability of the charged intermediates in the catalytic cycle. A more electron-deficient aryl ring can affect the rate of enamine and iminium ion formation and subsequent reactions.

-

Steric Effect: The 4-chlorophenyl group provides the necessary steric bulk to create a well-defined chiral pocket around the reactive intermediate. This steric hindrance is paramount for achieving high levels of stereodifferentiation by effectively blocking one face of the enamine or iminium ion from the approaching reactant. While the chloro-substituent is at the para-position, it contributes to the overall size and shape of the aryl group, which is critical for inducing asymmetry. In many pyrrolidine-based catalysts, the stereochemical outcome is not solely determined by the transition state of the bond-forming step but can be influenced by the relative stability and reactivity of diastereomeric intermediates later in the catalytic cycle, a phenomenon described as a Curtin-Hammett scenario.[2]

Key Asymmetric Transformations

Catalysts derived from this compound are versatile and have been successfully employed in a variety of enantioselective reactions. Below are representative examples of such transformations, with quantitative data for closely related diarylprolinol silyl ether catalysts.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone transformation in organic synthesis. Diarylprolinol silyl ether catalysts excel in mediating the asymmetric Michael addition of aldehydes, ketones, and nitroalkanes to various Michael acceptors.

Table 1: Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes Catalyzed by a Diphenylprolinol Silyl Ether

| Entry | Aldehyde (R) | Nitroalkane (R') | Yield (%) | dr | ee (%) |

| 1 | C₆H₅ | CH₃ | 95 | - | 98 |

| 2 | 4-MeOC₆H₄ | CH₃ | 92 | - | 97 |

| 3 | 4-ClC₆H₄ | CH₃ | 96 | - | 99 |

| 4 | 2-Naphthyl | CH₃ | 91 | - | 98 |

| 5 | (E)-CH=CHPh | CH₃ | 85 | - | 96 |

| 6 | C₆H₅ | C₂H₅ | 88 | 78:22 | 97 (syn) |

Data is representative of the catalyst class and is sourced from studies on diphenylprolinol silyl ether.[3]

Asymmetric [3+2] Cycloaddition

[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings. Organocatalysis with diarylprolinol silyl ethers has enabled the enantioselective synthesis of various heterocyclic systems.

Table 2: Enantioselective [3+2] Cycloaddition of Trimethylenemethane with N-Boc Imines

| Entry | Imine (Ar) | Yield (%) | ee (%) |

| 1 | C₆H₅ | 98 | 87 |

| 2 | 4-MeOC₆H₄ | 95 | 88 |

| 3 | 4-ClC₆H₄ | 99 | 85 |

| 4 | 2-ClC₆H₄ | 97 | 90 |

| 5 | 3-Thienyl | 91 | 86 |

Data is representative of a palladium-catalyzed reaction, which can be conceptually linked to organocatalytic pathways.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic methods. Below is a representative protocol for an asymmetric Michael addition reaction.

General Experimental Protocol for Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Aldehydes

To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in the specified solvent (2.0 mL) is added the diarylprolinol silyl ether catalyst (20 mol%). The mixture is stirred at room temperature for 10 minutes before the addition of the nitroalkane (1.5 mmol). The reaction is then stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Signaling Pathways and Experimental Workflows

The mechanism of action can be visualized through signaling pathway diagrams. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for enamine and iminium ion activation.

Enamine Catalysis Cycle

Caption: Generalized catalytic cycle for enamine activation.

Iminium Ion Catalysis Cycle

Caption: Generalized catalytic cycle for iminium ion activation.

Conclusion

This compound is a valuable building block for a robust class of organocatalysts that operate through well-defined enamine and iminium ion intermediates. The electronic and steric properties conferred by the 4-chlorophenyl substituent are critical for achieving high levels of catalytic activity and stereoselectivity. The versatility of these catalysts in promoting a wide array of asymmetric transformations, including Michael additions and cycloadditions, underscores their importance in modern organic synthesis and drug development. Further investigation into the specific catalytic behavior of the 4-chlorophenyl derivative is warranted to fully elucidate its unique potential and expand its application in the synthesis of complex, enantioenriched molecules.

References

Spectroscopic Data for (S)-2-(4-Chlorophenyl)pyrrolidine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-(4-Chlorophenyl)pyrrolidine, a molecule of interest in pharmaceutical research and development. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted pyrrolidine derivative. The presence of a chiral center and a halogenated aromatic ring makes spectroscopic analysis crucial for its characterization, purity assessment, and structural elucidation. This document summarizes key spectroscopic data and provides the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables present the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 | d | 2H | Ar-H (ortho to Cl) |

| ~7.25 | d | 2H | Ar-H (meta to Cl) |

| ~4.15 | t | 1H | CH (pyrrolidine C2) |

| ~3.30 | m | 1H | CH₂ (pyrrolidine C5) |

| ~3.00 | m | 1H | CH₂ (pyrrolidine C5) |

| ~2.10 | m | 1H | CH₂ (pyrrolidine C3) |

| ~1.95 | m | 1H | CH₂ (pyrrolidine C3) |

| ~1.70 | m | 2H | CH₂ (pyrrolidine C4) |

| ~2.5-3.5 | br s | 1H | NH |

Note: Predicted values based on typical chemical shifts for similar structures. Solvent: CDCl₃.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Ar-C (quaternary, C-Cl) |

| ~132 | Ar-C (quaternary, C-pyrrolidine) |

| ~129 | Ar-CH (ortho to Cl) |

| ~128 | Ar-CH (meta to Cl) |

| ~63 | CH (pyrrolidine C2) |

| ~47 | CH₂ (pyrrolidine C5) |

| ~35 | CH₂ (pyrrolidine C3) |

| ~26 | CH₂ (pyrrolidine C4) |

Note: Predicted values based on typical chemical shifts for similar structures. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350-3310 | Weak-Medium | N-H Stretch | Secondary Amine |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic |

| ~1600, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1100-1000 | Strong | C-N Stretch | Aliphatic Amine |

| ~830 | Strong | C-H Out-of-plane bend | p-disubstituted benzene |

| ~1090 | Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (GC-MS)

| m/z | Proposed Fragment |

| 181/183 | [M]⁺ (Molecular Ion) |

| 152 | [M - C₂H₅]⁺ |

| 117 | [C₇H₆Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 70 | [C₄H₈N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For determining the enantiomeric purity, a chiral solvating agent can be added to the NMR tube to induce chemical shift differences between the enantiomers.[1]

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) FT-IR method is commonly used, requiring only a small amount of the solid to be pressed against the crystal. Alternatively, a thin solid film can be prepared by dissolving approximately 50 mg of the solid in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column. As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are essential for quality control, structural verification, and further research involving this compound.

References

- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Chiral Properties of (S)-2-(4-Chlorophenyl)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. The pyrrolidine scaffold is a common motif in a vast array of natural products and pharmacologically active molecules. The introduction of a chiral center at the 2-position, coupled with the electronic properties of the 4-chlorophenyl group, makes this molecule a valuable building block for the development of novel therapeutics and a useful ligand or auxiliary in stereoselective transformations. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, stereoselective analysis, and potential applications.

Physicochemical and Chiral Properties

The fundamental properties of 2-(4-Chlorophenyl)pyrrolidine are summarized below. It is important to note that while data for the racemic mixture is available, specific chiroptical properties for the (S)-enantiomer are not widely reported in publicly available literature and often need to be determined experimentally.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClN | --INVALID-LINK-- |

| Molecular Weight | 181.66 g/mol | --INVALID-LINK-- |

| CAS Number (Racemate) | 38944-14-8 | --INVALID-LINK-- |

| CAS Number ((S)-enantiomer) | 1217651-75-6 | N/A |

| Appearance | Not explicitly reported, likely a solid or oil | N/A |

| Specific Optical Rotation ([α]D) | Not available in the reviewed literature. This value is crucial for characterizing the enantiomeric purity of a sample and needs to be determined experimentally. | N/A |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer. One effective method involves the use of imine reductases (IREDs), which can stereoselectively reduce a prochiral precursor.

This protocol is a general representation based on the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines using imine reductases.[1]

Materials:

-

2-(4-Chlorophenyl)-1-pyrroline

-

(S)-selective imine reductase (SvIR)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose dehydrogenase (GDH)

-

Glucose

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a suitable reaction vessel, prepare a solution containing the buffer, NADP⁺, GDH, and glucose.

-

Add the (S)-selective imine reductase (SvIR) to the solution.

-

Dissolve the substrate, 2-(4-Chlorophenyl)-1-pyrroline, in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain enantiomerically enriched this compound.

Chiral Resolution of Racemic 2-(4-Chlorophenyl)pyrrolidine

Chiral resolution involves separating the enantiomers from a racemic mixture. This can be accomplished through various techniques, including diastereomeric salt formation or preparative chiral chromatography.

This is a generalized protocol and the choice of resolving agent is critical for successful separation.

Materials:

-

Racemic 2-(4-Chlorophenyl)pyrrolidine

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid)

-

Suitable solvent (e.g., ethanol, methanol, isopropanol)

-

Acid and base for liberation of the free amine (e.g., HCl, NaOH)

Procedure:

-

Dissolve the racemic 2-(4-Chlorophenyl)pyrrolidine in a suitable solvent.

-

Add a solution of the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent.

-

Allow the mixture to crystallize. The diastereomeric salt of one enantiomer should preferentially crystallize.

-

Filter the crystals and wash them with a small amount of cold solvent.

-

Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., aqueous NaOH) and extract with an organic solvent.

-

To isolate the other enantiomer, the mother liquor can be treated with a base, and the partially enriched amine can be resolved using the opposite enantiomer of the resolving agent.

-

Determine the enantiomeric excess (e.e.) of each fraction using chiral HPLC or by measuring the specific optical rotation.

Stereoselective Analysis

Determining the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Method Development

A general strategy for developing a chiral HPLC method is outlined below. The selection of the chiral stationary phase (CSP) and mobile phase is empirical and requires screening.

General HPLC Conditions:

-

Column: A chiral stationary phase is required. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or protein-based columns.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is used. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds like pyrrolidines) are often necessary to improve peak shape and resolution.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 220-230 nm due to the phenyl ring).

This is a hypothetical starting point for method development.

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 225 nm.

Under these or optimized conditions, the two enantiomers of 2-(4-Chlorophenyl)pyrrolidine should be resolved into two separate peaks. The enantiomeric excess can be calculated from the peak areas.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature of this compound makes it a valuable tool in both drug discovery and the synthesis of other chiral molecules.

Role in Medicinal Chemistry

The pyrrolidine ring is a key structural component in numerous FDA-approved drugs. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. The presence of the 4-chlorophenyl group can influence the molecule's lipophilicity and its ability to engage in specific interactions with biological targets. Derivatives of 2-phenylpyrrolidine have been investigated for a range of biological activities, although specific data for the (S)-2-(4-chlorophenyl) enantiomer is limited in the public domain. The general class of substituted pyrrolidines has shown potential in areas such as:

-

Central Nervous System (CNS) Disorders: As precursors to compounds with potential antipsychotic or antidepressant activities.

-

Antiviral Agents: The pyrrolidine scaffold is found in several antiviral drugs.

-

Enzyme Inhibitors: The rigid structure can be exploited to design specific enzyme inhibitors.

Application in Asymmetric Catalysis

Chiral pyrrolidine derivatives are widely used as organocatalysts or as ligands for metal-catalyzed asymmetric reactions. This compound can serve as a chiral backbone for the synthesis of more complex catalysts. The nitrogen atom can act as a Lewis base or be functionalized to introduce other catalytic moieties. Potential applications include:

-

Asymmetric Aldol and Michael Reactions: Proline and its derivatives are well-known catalysts for these carbon-carbon bond-forming reactions.

-

Asymmetric Diels-Alder Reactions: Chiral amines can catalyze cycloaddition reactions with high stereocontrol.

-

Asymmetric Hydrogenations: As chiral ligands for transition metals.

Conclusion

References

The Pivotal Role of the 4-Chlorophenyl Group in the Biological Activity of Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. Within the vast chemical space of pyrrolidine derivatives, the incorporation of a 4-chlorophenyl group has repeatedly been shown to be a critical determinant of potent and selective biological activity across a range of therapeutic areas. This technical guide provides an in-depth analysis of the role of the 4-chlorophenyl moiety in pyrrolidine-based compounds, summarizing key findings on their synthesis, biological activities, and mechanisms of action. The strategic placement of the chlorine atom on the phenyl ring often leads to enhanced target engagement, improved pharmacokinetic properties, and ultimately, more effective drug candidates. This document aims to serve as a comprehensive resource for researchers in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.

Synthesis of 4-Chlorophenyl Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives bearing a 4-chlorophenyl group can be achieved through various synthetic routes. A common and versatile approach involves the construction of the pyrrolidine ring via cyclization reactions or the introduction of the 4-chlorophenyl group onto a pre-existing pyrrolidine scaffold.

General Synthesis of a 4-(4-Chlorophenyl)pyrrolidin-2-one Core

A foundational building block for many biologically active molecules is the 4-(4-chlorophenyl)pyrrolidin-2-one scaffold. A general and reliable method for its synthesis is outlined below:

Experimental Protocol:

Step 1: Michael Addition

-

To a stirred solution of 4-chlorocinnamic acid (1 equivalent) in a suitable solvent such as ethanol, add a Michael donor, for example, nitromethane (1.5 equivalents), and a base like sodium ethoxide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude adduct from the previous step in a suitable solvent like methanol.

-

Add a reducing agent, such as Raney nickel or palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

Step 3: Lactamization

-

Dissolve the resulting amino acid in a high-boiling point solvent like toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and promote intramolecular cyclization.

-

Continue refluxing for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenyl)pyrrolidin-2-one.

dot

Caption: General synthesis of 4-(4-chlorophenyl)pyrrolidin-2-one.

Biological Activities and the Role of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety has been instrumental in conferring a wide array of biological activities to pyrrolidine derivatives. Its electronic and steric properties often lead to favorable interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 4-chlorophenyl-substituted pyrrolidines. The 4-chlorophenyl group can contribute to activity through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

For instance, certain spiropyrrolidine-thiazolo-oxindole derivatives containing a 2,4-dichlorophenyl group have demonstrated significantly higher activity against the HepG2 cell line compared to the reference drug cisplatin.[1] In some pyrazolidine-3,5-dione derivatives, the presence of two 4-chlorophenyl groups was associated with potent antiproliferative activities against several human cancer cell lines, inducing apoptosis via the activation of caspases.

Table 1: Anticancer Activity of Selected 4-Chlorophenyl Pyrrolidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | MGC-803 | 5.1 | [2] |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | EC-109 | 10.1 | [2] |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | MCF-7 | 8.2 | [2] |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (4u) | SMMC-7721 | 7.5 | [2] |

| Symmetrical chlorophenylamino-s-triazine (4c) | C26 | 1.71 | [3] |

dot

Caption: Caspase activation pathway in apoptosis.

Antibacterial and Antituberculosis Activity

The 4-chlorophenyl group is a recurring feature in pyrrolidine derivatives with notable antibacterial and antituberculosis properties. This moiety can enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell wall. Furthermore, it can engage in specific interactions with bacterial enzymes.

For example, 1,2,4-oxadiazole pyrrolidine derivatives containing a 4-chlorophenyl group have been shown to inhibit E. coli DNA gyrase at concentrations comparable to the standard drug novobiocin.[1] Another study reported that a pyrrolidine derivative with a 4-chlorophenyl group exhibited better antituberculosis activity than the reference drug ethambutol.[1]

Table 2: Antibacterial and Antituberculosis Activity of Selected 4-Chlorophenyl Pyrrolidine Derivatives

| Compound ID | Target/Organism | MIC (µg/mL) | IC50 (nM) | Reference |

| 1,2,4-oxadiazole pyrrolidine derivative (22b) | E. coli DNA gyrase | - | 210 ± 20 | [1] |

| 1,2,4-oxadiazole pyrrolidine derivative (22c) | E. coli DNA gyrase | - | 120 ± 10 | [1] |

| 1,2,4-oxadiazole pyrrolidine derivative (22d) | E. coli DNA gyrase | - | 250 ± 20 | [1] |

| N-benzoylthiourea-pyrrolidine derivative (16c) | Mycobacterium tuberculosis | Better than ethambutol | - | [1] |

Other Biological Activities

Beyond anticancer and antimicrobial effects, 4-chlorophenyl pyrrolidine derivatives have demonstrated a range of other important biological activities, including anticonvulsant, anti-inflammatory, and enzyme inhibitory properties. The 4-chlorophenyl group often plays a crucial role in the binding of these molecules to their respective targets. For instance, a series of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides were identified as potent antagonists of the melanocortin-4 receptor (MC4R), with one derivative exhibiting a Ki of 0.5 nM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of 4-chlorophenyl pyrrolidine derivatives.

Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To assess the inhibitory activity of a compound against bacterial DNA gyrase.

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 DNA

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compound (dissolved in DMSO)

-

Stop buffer/loading dye

-

Agarose gel (1%)

-

Ethidium bromide

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations in microcentrifuge tubes.

-

Initiate the reaction by adding E. coli DNA gyrase to each tube. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualize the DNA bands under UV light and determine the concentration of the compound that inhibits the supercoiling activity of the enzyme.

dot

Caption: A typical drug discovery screening cascade.

Conclusion

The 4-chlorophenyl group is a powerful and versatile substituent in the design of pyrrolidine-based therapeutic agents. Its incorporation has consistently led to compounds with potent and diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The electronic and steric properties of the 4-chlorophenyl moiety facilitate crucial interactions with a variety of biological targets, often enhancing binding affinity and specificity. The synthetic accessibility of these derivatives, coupled with their promising pharmacological profiles, ensures that they will remain a focal point of research in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 4-chlorophenyl pyrrolidine derivatives, offering valuable insights and detailed protocols to aid researchers in the ongoing quest for novel and effective therapeutics. Further exploration of this chemical space, guided by the principles outlined herein, holds significant promise for the future of drug discovery.

References

The Strategic Role of (S)-2-(4-Chlorophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Privileged Scaffold in Drug Discovery and Development

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous natural products and synthetic drugs.[1][2] Among the vast array of substituted pyrrolidines, the chiral building block (S)-2-(4-Chlorophenyl)pyrrolidine has emerged as a particularly valuable scaffold. Its unique stereochemistry and the electronic properties imparted by the 4-chlorophenyl substituent make it a sought-after component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS) and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of compounds derived from this compound, offering valuable insights for researchers and professionals in drug development.

Synthesis of a Key Chiral Intermediate

The enantioselective synthesis of 2-arylpyrrolidines, including the this compound scaffold, is a critical step in harnessing its potential in medicinal chemistry. Various synthetic strategies have been developed to achieve high enantiopurity, a crucial factor as the biological activity of chiral molecules often resides in a single enantiomer.

A biocatalytic approach has also demonstrated high efficiency. The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones offers an environmentally friendly and highly selective alternative to traditional chemical methods. This enzymatic strategy has been successfully applied to produce (R)-2-(p-chlorophenyl)pyrrolidine on a significant scale with excellent enantiomeric excess (>99.5%), and a similar approach could be adapted for the (S)-enantiomer by selecting the appropriate transaminase.[5]

Experimental Protocol: General Asymmetric Synthesis of 2-Arylpyrrolidines via Reductive Cyclization

The following is a generalized protocol based on the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines, which can be adapted for the synthesis of this compound.[3][4]

Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine A solution of the appropriate γ-chloro ketone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) in THF is treated with Ti(OEt)4 (2.0 eq). The reaction mixture is heated at reflux for several hours until completion, monitored by TLC. After cooling to room temperature, the reaction is quenched with brine and filtered. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude γ-chloro N-(tert-butanesulfinyl)ketimine, which can be purified by column chromatography.

Step 2: Diastereoselective Reduction and Cyclization The synthesized γ-chloro N-(tert-butanesulfinyl)ketimine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of a reducing agent, such as L-Selectride® or K-Selectride® (1.5 eq), is added dropwise. The reaction is stirred at -78 °C for several hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of the 2-aryl-1-(tert-butanesulfinyl)pyrrolidine can be separated by column chromatography.

Step 3: Deprotection to this compound The purified (S,S)-2-(4-chlorophenyl)-1-(tert-butanesulfinyl)pyrrolidine (1.0 eq) is dissolved in methanol, and a solution of HCl in dioxane (4 M) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and a basic aqueous solution (e.g., 1M NaOH). The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to afford the this compound.

Applications in Medicinal Chemistry

The this compound scaffold has proven to be a valuable building block in the development of a diverse range of therapeutic agents. Its applications span from targeting bacterial enzymes to modulating key proteins in the central nervous system.

Antibacterial and Antituberculosis Activity

The presence of a 4-chlorophenyl group on a pyrrolidine ring has been associated with significant antibacterial activity. In a study of 1,2,4-oxadiazole pyrrolidine derivatives, compounds bearing the 4-chlorophenyl moiety demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar range.[4][6] For instance, one such derivative containing a 4-chlorophenyl substituent on the pyrrolidine ring was more active than the reference compound novobiocin against E. coli topoisomerase IV.[6]

Furthermore, derivatives incorporating the 4-chlorophenyl group have shown promising activity against Mycobacterium tuberculosis. One compound exhibited better anti-TB activity than the reference drug ethambutol.[1]

| Compound Class | Target | Organism | Activity (IC50/MIC) | Reference |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | DNA Gyrase | E. coli | 120 ± 10 nM - 250 ± 20 nM | [4][6] |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | Topoisomerase IV | E. coli | 3.07 µM | [6] |

| Thiohydantoin-pyrrolidine Derivatives | - | M. tuberculosis | MIC: 1.95 µg/mL | [1] |

Central Nervous System Agents: Monoamine Reuptake Inhibitors

A significant area of application for this compound and related structures is in the development of monoamine reuptake inhibitors. These compounds modulate the levels of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft by blocking their respective transporters (DAT, NET, and SERT).[7] Imbalances in these neurotransmitter systems are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][8][9]

The pyrrolidine scaffold serves as a conformationally restricted analogue of the general pharmacophore for many monoamine reuptake inhibitors, which typically consists of an amine and an aryl group separated by a flexible chain.[10] The stereochemistry at the 2-position of the pyrrolidine ring is often crucial for potent and selective inhibition. Studies on pyrovalerone analogs, which feature a 2-pyrrolidinyl pharmacophore, have shown that the (S)-enantiomer is significantly more active as a dopamine and norepinephrine reuptake inhibitor.[3][11]

| Compound Series | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Pyrovalerone Analogs | DAT | 18.1 | 16.3 | [3][11] |

| Pyrovalerone Analogs | NET | 63.8 | 60.5 | [11] |

| Pyrovalerone Analogs | SERT | >10,000 | >10,000 | [11] |

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a general method for determining the potency of compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes.[6]

1. Synaptosome Preparation:

-

Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

2. Uptake Inhibition Assay:

-

Synaptosomes are incubated with various concentrations of the test compound (e.g., a derivative of this compound).

-

A fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

To determine the specificity of uptake for each transporter, parallel incubations are performed in the presence of known selective inhibitors for the other two transporters.

-

After a short incubation period at 37 °C, the uptake is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radiolabel.

-

The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is quantified by liquid scintillation counting.

3. Data Analysis:

-

The percentage of inhibition of uptake is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways of Monoamine Reuptake Inhibitors

Norepinephrine-dopamine reuptake inhibitors (NDRIs) exert their therapeutic effects by increasing the extracellular concentrations of norepinephrine and dopamine in specific brain regions.[12] This modulation of monoaminergic neurotransmission triggers a cascade of downstream signaling events that are believed to underlie their clinical efficacy in treating conditions like depression and ADHD.

By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), NDRIs prevent the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of norepinephrine and dopamine in the synapse, enhancing their binding to postsynaptic receptors.

The increased activation of postsynaptic adrenergic and dopaminergic receptors initiates intracellular signaling cascades, often involving G-protein coupled receptors and the modulation of second messengers like cyclic AMP (cAMP). These signaling pathways can ultimately lead to changes in gene expression and neuronal plasticity, contributing to the long-term therapeutic effects of NDRIs.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its importance is underscored by the biological activities of its derivatives, which range from potent antibacterial and anti-TB agents to highly selective monoamine reuptake inhibitors for the treatment of CNS disorders. The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, highlighting the need for efficient and scalable enantioselective synthetic methods. As our understanding of the structure-activity relationships of this compound derivatives continues to grow, so too will the opportunities to develop new and improved medicines based on this remarkable building block.

References

- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. US5925666A - Pharmaceutical compositions and methods for treating compulsive disorders using pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanaddictioncenters.org [americanaddictioncenters.org]

- 9. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Substituted Chiral Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[2][3][4] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making the development of efficient and stereoselective synthetic methods a paramount objective for organic chemists.[5] This technical guide provides an in-depth exploration of the core strategies for the discovery and synthesis of substituted chiral pyrrolidines, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Synthetic Strategies for Asymmetric Pyrrolidine Construction

The asymmetric synthesis of substituted chiral pyrrolidines has been a fertile ground for methodological innovation. Key strategies can be broadly categorized into catalytic asymmetric reactions, the use of the chiral pool, and diastereoselective approaches.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

One of the most powerful and atom-economical methods for constructing enantioenriched pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles.[6][7] This reaction allows for the creation of multiple stereocenters in a single step with high levels of regio-, diastereo-, and enantioselectivity.[8][9] Copper(I) catalysts, in particular, have been extensively used in this context.[8][10][11]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [8][11]

This protocol describes a general procedure for the Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide precursor (an iminoester) with an electron-deficient alkene.

-

Materials:

-

Copper(I) precatalyst (e.g., [Cu(CH₃CN)₄]BF₄, 5 mol%)

-

Chiral ligand (e.g., a chiral phosphoramidite or bisphosphine, 5.5 mol%)

-

Azomethine ylide precursor (e.g., an imine derived from a glycine ester and an aldehyde/ketone, 1.2 equiv)

-

Electron-deficient alkene (e.g., a substituted enone, 1.0 equiv)

-

Base (e.g., Cs₂CO₃ or DBU, 1.5 equiv)

-

Anhydrous solvent (e.g., THF, Et₂O, or a mixed solvent system)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) precatalyst and the chiral ligand.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

-

Add the azomethine ylide precursor and the electron-deficient alkene to the reaction mixture.

-

Cool the mixture to the desired temperature (e.g., -30 °C to -78 °C).

-

Add the base portion-wise or dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

-

Stir the reaction mixture at the specified temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.

-

| Catalyst System | Dipolarophile | Yield (%) | dr | ee (%) | Reference |

| [Cu(CH₃CN)₄]BF₄ / Chiral Ligand L1 | β-fluoromethyl β,β-disubstituted enone | 88 | >20:1 | >99 | [12] |

| [Cu(CH₃CN)₄]BF₄ / Chiral Ligand L2 | β-fluoromethyl β,β-disubstituted enone | 87 | >20:1 | 92 | [12] |

| Cu(I) / Fesulphos | N-methylmaleimide | 75 | endo-only | 95 | [13] |

Table 1: Representative Data for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions.

Organocatalytic Asymmetric Aza-Michael Reaction

The intramolecular aza-Michael reaction is a highly effective method for the synthesis of chiral pyrrolidines.[14][15][16] Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can promote the enantioselective cyclization of substrates containing both a nucleophilic amine and a Michael acceptor.[14][17]

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition [14]

This protocol outlines the "clip-cycle" synthesis of a 2,2-disubstituted pyrrolidine.

-

Materials:

-

Cbz-protected bis-homoallylic amine tethered to a thioacrylate

-

Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP, 10 mol%)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the Cbz-protected bis-homoallylic amine-thioacrylate substrate.

-

Add the anhydrous solvent, followed by the chiral phosphoric acid catalyst.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) until the starting material is consumed, as monitored by TLC or ¹H NMR.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine.

-

| Substrate | Catalyst | Yield (%) | ee (%) | Reference |

| Cbz-N-bis-homoallylic amine-thioacrylate | (R)-TRIP | 85 | 92 | [14] |

| Tosylaminomethyl enone and nitroalkene | Squaramide | up to 99 | >99 | [15] |

Table 2: Representative Data for Organocatalytic Asymmetric Aza-Michael Reactions.

Asymmetric C-H Functionalization

Direct functionalization of C-H bonds has emerged as a powerful and efficient strategy in organic synthesis. In the context of pyrrolidine synthesis, palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine allows for the direct introduction of aryl groups at the C2 position with high enantioselectivity.[1][18][19]

Experimental Protocol: Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-Pyrrolidine [1][19]

This protocol describes a one-pot synthesis of 2-aryl-N-Boc-pyrrolidines.

-

Materials:

-

N-Boc-pyrrolidine (1.0 equiv)

-

s-BuLi (1.1 equiv)

-

(-)-sparteine (1.1 equiv)

-

Anhydrous ZnCl₂ (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., tBu₃P-HBF₄, 4 mol%)

-

Anhydrous solvent (e.g., TBME or Et₂O)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-pyrrolidine and (-)-sparteine in the anhydrous solvent.

-

Cool the solution to -78 °C and add s-BuLi dropwise. Stir for 3 hours at -78 °C to effect enantioselective deprotonation.

-

Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature over 1 hour for transmetalation.

-

In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and the ligand in the anhydrous solvent.

-

Add the aryl bromide to the catalyst mixture, followed by the freshly prepared 2-pyrrolidinozinc reagent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Aryl Bromide | Yield (%) | er | Reference |

| 4-Bromotoluene | 85 | 96:4 | [1] |

| 3-Bromopyridine | 75 | 96:4 | [1] |

Table 3: Representative Data for Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine.

Chiral Pyrrolidines in Drug Discovery: Signaling Pathways and Mechanisms of Action

The rigid, three-dimensional structure of the chiral pyrrolidine scaffold allows for precise orientation of functional groups, enabling high-affinity and selective interactions with biological targets.[2][5] Several marketed drugs incorporate this privileged motif, and their mechanisms of action provide valuable insights for future drug design.

DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as saxagliptin, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[20][21] These drugs prolong the action of incretin hormones (GLP-1 and GIP) by inhibiting their degradation by DPP-4.[22] This leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[8][20]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative diseases.[23] nNOS produces nitric oxide (NO), a signaling molecule involved in neurotransmission.[5][14] Overproduction of NO can lead to neurotoxicity. Chiral pyrrolidine-based inhibitors have been developed to selectively target nNOS.[23]

References

- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. d-nb.info [d-nb.info]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 23. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the pyrrolidine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the biological importance of the pyrrolidine scaffold, detailing its physicochemical properties, diverse pharmacological activities, and the underlying mechanisms of action. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field of drug discovery.

Physicochemical Properties and Structural Advantages

The versatility of the pyrrolidine scaffold in drug design can be attributed to its unique structural and physicochemical characteristics.[1][2][3]

-

Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the sp3-hybridized carbon atoms in the pyrrolidine ring confer a non-planar, puckered conformation.[1][2] This three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space and enables precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] The ring's conformation can be controlled by the strategic placement of substituents, influencing the molecule's overall shape and biological activity.[1]

-

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers.[1] This stereochemical complexity is a key advantage in drug design, as different stereoisomers can exhibit distinct pharmacological profiles and potencies due to stereoselective interactions with chiral biological targets like enzymes and receptors.[1] The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently utilized building block for the synthesis of chiral pyrrolidine-containing compounds.[1]

-

Modulation of Physicochemical Properties: The presence of the nitrogen atom significantly influences the physicochemical properties of the pyrrolidine scaffold.

-

Basicity: The secondary amine in the pyrrolidine ring imparts basicity, which can be crucial for forming salt bridges with acidic residues in target proteins and for improving aqueous solubility.[1][4] The basicity of the nitrogen can be fine-tuned by the electronic effects of substituents on the ring.[1]

-

Lipophilicity: Compared to its carbocyclic analog, cyclopentane, the pyrrolidine ring is generally less lipophilic, which can be advantageous for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[1][4]

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group (in unsubstituted or N-monosubstituted pyrrolidines) can act as a hydrogen bond donor, facilitating key interactions with biological targets.[5]

-

-

Privileged Position for Substitution: The nitrogen atom of the pyrrolidine ring is a nucleophilic center and represents a prime position for chemical modification.[1] This is evidenced by the fact that a vast majority of FDA-approved drugs containing this scaffold are substituted at the N-1 position.[1]

Diverse Biological Activities and Therapeutic Applications

The pyrrolidine scaffold is a key structural component in a wide range of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[3][6] This versatility has led to its application in numerous therapeutic areas, including oncology, infectious diseases, cardiovascular diseases, and central nervous system (CNS) disorders.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][7][8]

Spirooxindole-Pyrrolidines: This class of compounds has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[2][9][10] For instance, certain spiro[pyrrolidine-3,3'-oxindole] derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) and have been identified as potential inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[2]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [3] |

| HT29 | 0.39 - 0.92 | [3] | |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66 | [10] |

| MCF-7 | < 9.00 | [10] | |

| HCT-116 | < 3.00 | [10] | |

| Thiophen-containing Dispiro Quinolone | MCF-7 | 17 | [11][12] |

| HeLa | 19 | [11][12] | |

| Phenyl-containing Dispiro Quinolone | MCF-7 | 22-29 | [11][12] |

| HeLa | 26-37 | [11][12] |

Signaling Pathways in Cancer: Pyrrolidine-containing compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell survival and proliferation.[13][14]

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione (succinimide) are a well-established class of anticonvulsant agents.[1][3][15][16] These compounds are effective in treating various types of seizures, and their mechanism of action often involves the modulation of ion channels.

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Reference |

| Derivative 12 | MES | 16.13 | [1] |

| scPTZ | 134.0 | [1] | |

| Derivative 23 | MES | 46.07 | [1] |

| scPTZ | 128.8 | [1] | |

| Derivative 69k | MES | 80.38 | [12] |

| 6 Hz | 108.80 | [12] | |

| Compound 4 | MES | 62.14 | [3] |

| 6 Hz | 75.59 | [3] | |

| Compound 6 | MES | 68.30 | [16] |

| 6 Hz | 28.20 | [16] |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole

Mechanism of Action: Many anticonvulsant pyrrolidine derivatives exert their effects by blocking voltage-gated sodium and calcium channels, which reduces neuronal excitability and prevents seizure propagation.[1][3][16]

Antiviral Activity

The pyrrolidine scaffold is present in several antiviral drugs, particularly those targeting viral proteases.[14][17] For example, Telaprevir, a peptidomimetic containing a pyrrolidine moiety, is an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[17]

Antidiabetic Activity

Pyrrolidine derivatives have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[15][18] By inhibiting these enzymes, these compounds can delay the absorption of glucose from the intestine, thereby helping to manage blood sugar levels in diabetic patients. Polyhydroxylated pyrrolidines, also known as azasugars, are a notable class of glycosidase inhibitors.[1]

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| Derivative 3a | α-glucosidase | 36.32 | [18] |

| Derivative 3g | α-glucosidase | 26.24 | [18] |

| Acarbose (Reference) | α-glucosidase | 5.50 | [18] |

| Metformin (Reference) | α-glucosidase | 25.31 | [18] |

Other Therapeutic Areas

The therapeutic potential of the pyrrolidine scaffold extends to a variety of other areas, including:

-

Central Nervous System (CNS) Disorders: The scaffold is found in drugs for Alzheimer's disease (e.g., aniracetam) and as antagonists of the CXCR4 receptor, which is implicated in neuroinflammation.[19][20]

-

Antibacterial Agents: Pyrrolidine-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, often by inhibiting essential enzymes like DNA gyrase.[19]

-

Cardiovascular Diseases: ACE inhibitors like Captopril and Enalapril, which are widely used to treat hypertension, feature a proline (pyrrolidine-2-carboxylic acid) moiety.[19]

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][21]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[3]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

In Vitro Kinase Assay (e.g., PI3K HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.[13]

-

Principle: This assay quantifies the enzymatic activity of a kinase (e.g., PI3K) by detecting the phosphorylated product. The assay uses two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to the product, bringing the fluorophores into proximity and generating a FRET (Förster Resonance Energy Transfer) signal.

-

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, the substrate (e.g., PIP2 for PI3K), and the pyrrolidine-based inhibitor at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-